1-Methyl-2-nitro-4-(trifluoromethyl)benzene has been synthesized through various methods, including nitration of 1-methyl-4-(trifluoromethyl)benzene and nucleophilic aromatic substitution reactions. PubChem, 1-Methyl-2-nitro-4-(trifluoromethyl)benzene:
Due to the presence of functional groups like nitro (-NO2) and trifluoromethyl (-CF3), 1-Methyl-2-nitro-4-(trifluoromethyl)benzene possesses properties that make it potentially valuable in various scientific research fields:
1-Methyl-2-nitro-4-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of a methyl group, a nitro group, and a trifluoromethyl group on a benzene ring. Its molecular formula is and it has a molecular weight of approximately 205.13 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and stability, making it suitable for various
These reactions allow for the synthesis of various derivatives, expanding its utility in organic chemistry.
The compound exhibits notable biological activity, particularly due to its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may exhibit antimicrobial and insecticidal effects. The trifluoromethyl group contributes to its stability and enhances its ability to penetrate biological membranes, potentially leading to increased efficacy in biological applications .
1-Methyl-2-nitro-4-(trifluoromethyl)benzene can be synthesized through several methods:
These synthesis routes are critical for producing the compound in both laboratory and industrial settings.
1-Methyl-2-nitro-4-(trifluoromethyl)benzene has various applications in scientific research and industry:
The compound's properties make it a versatile building block in organic chemistry.
Research indicates that 1-Methyl-2-nitro-4-(trifluoromethyl)benzene interacts with several biological targets. Its mechanism of action involves forming reactive intermediates through reduction processes, which can affect various cellular pathways. These interactions are crucial for understanding its potential therapeutic effects and toxicity profiles .
1-Methyl-2-nitro-4-(trifluoromethyl)benzene can be compared with several similar compounds based on structural similarities and functional groups:
Compound Name | Structural Features | Similarity Score |
---|---|---|
2-Methyl-5-nitrobenzotrifluoride | Nitro and trifluoromethyl groups at different positions | 0.98 |
1-Methyl-4-nitro-2-(trifluoromethyl)benzene | Different arrangement of nitro and trifluoromethyl groups | 0.98 |
4-Nitro-3-(trifluoromethyl)aniline | Contains an amino group instead of a methyl group | 0.96 |
2-Methyl-3-nitrobenzotrifluoride | Similar functional groups but different positions | 0.96 |
1-Nitro-3,5-bis(trifluoromethyl)benzene | Contains multiple trifluoromethyl groups | 0.96 |
The uniqueness of 1-Methyl-2-nitro-4-(trifluoromethyl)benzene lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological properties compared to these similar compounds .